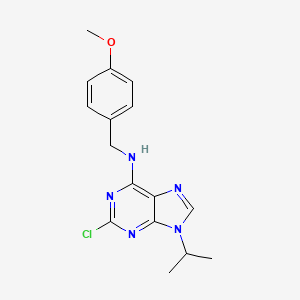

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine

Description

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-9-propan-2-ylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-11-4-6-12(23-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMSQJKBAMAEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Chlorination: Introduction of the chlorine atom at the 2-position of the purine ring.

Alkylation: The isopropyl group is introduced at the 9-position through an alkylation reaction.

Benzylation: The 4-methoxybenzyl group is attached to the nitrogen atom at the 6-position using a benzylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom might yield various purine derivatives with different functional groups.

Scientific Research Applications

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine may have several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying purine metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. The compound might inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

6-Mercaptopurine: A purine analog used in chemotherapy.

Uniqueness

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives. These unique features could make it a valuable compound for specific research or therapeutic applications.

Biological Activity

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine, a synthetic compound belonging to the purine class, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of 331.80 g/mol. The synthesis typically involves several steps:

- Chlorination : Introduction of a chlorine atom at the 2-position of the purine ring.

- Alkylation : Addition of the isopropyl group at the 9-position.

- Benzylation : Attachment of the 4-methoxybenzyl group at the nitrogen atom at the 6-position.

These steps can be optimized for yield and purity using various catalysts and controlled conditions .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent.

The compound may interact with various biochemical pathways by:

- Inhibiting Enzymes : It may inhibit specific enzymes related to purine metabolism or other cellular processes.

- Modulating Receptors : Potential activity on adenosine receptors could influence neuroprotective effects and anti-inflammatory responses .

Antiviral and Anticancer Properties

Research indicates that derivatives of purines can exhibit antiviral and anticancer properties. For instance, compounds structurally similar to this compound have shown effectiveness against viral replication and tumor growth in preclinical models .

Case Studies

- Antiviral Activity : A study evaluated the compound's effectiveness against viral infections, noting significant inhibition in viral replication at concentrations around 50 µM, suggesting its potential as an antiviral agent.

- Cytotoxicity Assessment : In cytotoxicity assays against various cancer cell lines, this compound did not exhibit significant toxicity, indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

To contextualize its biological activity, a comparison with other purine derivatives is useful:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral, anticancer | ~50 | Low cytotoxicity |

| Caffeine | MAO-B inhibitor | 50.7 | Commonly used stimulant |

| Sofosbuvir | HCV treatment | Ki = 0.42 | Approved antiviral drug |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine, and how can reaction yields be maximized?

The synthesis typically involves sequential alkylation and chlorination steps. A high-yield method (99%) employs nucleophilic substitution under inert conditions (e.g., dry THF or DMF) at 60–80°C. Key steps include:

- Chlorination : Use of POCl₃ or PCl₅ as chlorinating agents under reflux.

- Substitution : Reaction of the 6-chloro intermediate with 4-methoxybenzylamine in the presence of a base (e.g., K₂CO₃) to install the N-substituent.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate the product. Reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1.2 equivalents of 4-methoxybenzylamine) are critical for yield enhancement .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

A multi-technique approach is used:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm substitution patterns. Key signals include δ 7.37 (s, aromatic H), δ 4.85–4.61 (m, isopropyl and benzyl CH₂), and δ 3.78 (s, OCH₃) .

- HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 332.1263) validates molecular formula (C₁₆H₁₈ClN₅O) .

- IR Spectroscopy : Peaks at 3268 cm⁻¹ (N–H stretch) and 1643 cm⁻¹ (C=N/C=C) corroborate functional groups .

Q. What in vitro biological screening strategies are recommended for initial activity assessment?

- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays at concentrations of 1–100 µM.

- Enzyme inhibition : Screen against kinases or acetylcholinesterase (AChE) via spectrophotometric methods (e.g., Ellman’s assay for AChE) .

- Dose-response curves : Use 3–5 log-scale concentrations to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for cytotoxicity) .

Advanced Research Questions

Q. How do substituent modifications at the N9 and C6 positions influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- N9 isopropyl group : Enhances lipophilicity, improving membrane permeability. Substitution with bulkier groups (e.g., cyclohexyl) may reduce solubility but increase target affinity .

- C6 4-methoxybenzylamine : The methoxy group enables hydrogen bonding with residues in enzyme active sites (e.g., AChE’s peripheral anionic site). Replacement with electron-withdrawing groups (e.g., CF₃) can alter binding kinetics .

- C2 chloro group : Critical for electrophilic interactions; replacement with amino or alkoxy groups diminishes activity in kinase assays .

Q. What crystallographic methods are used to resolve tautomeric or conformational ambiguities?

- Single-crystal X-ray diffraction : SHELX software (e.g., SHELXL-2018) refines structures using high-resolution data (≤0.8 Å). For this compound, bond angles (e.g., N1–C1–Cl1 = 113.90°) and torsional parameters confirm the preferred tautomer (N9-alkylated purine) .

- DFT calculations : Compare experimental and computed bond lengths to validate tautomeric states (e.g., imino vs. amino forms) .

Q. How can tautomerism impact biological activity, and how is it experimentally addressed?

- Tautomer equilibria : The 6-amine group may adopt imino forms under physiological pH, altering hydrogen-bonding capacity.

- NMR titration : Monitor pH-dependent chemical shifts (e.g., NH protons) in D₂O to identify dominant tautomers .

- Crystallography in different solvents : Resolve tautomer preferences in polar (e.g., DMSO) vs. nonpolar (e.g., chloroform) environments .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Continuous flow reactors : Improve heat transfer and reduce side reactions during chlorination steps .

- Automated purification : Flash chromatography systems with inline UV detection ensure consistent purity (>95%).

- Quality control : LC-MS monitoring of intermediates and final product to detect by-products (e.g., dechlorinated analogs) .

Q. How are molecular docking studies designed to predict target interactions?

- Ligand preparation : Generate 3D conformers (e.g., using OpenBabel) and optimize geometry with MMFF94 force fields.

- Target selection : Prioritize kinases (e.g., CDK2) or neurotransmitter enzymes (e.g., AChE) based on structural homology to known purine inhibitors.

- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Validate poses with MD simulations (e.g., GROMACS) .

Methodological Notes

- Data contradiction resolution : Conflicting bioactivity data may arise from assay conditions (e.g., serum content in cell media). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Crystallographic refinement : Address disordered solvent molecules in SHELXL using PART and ISOR commands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.